Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate

Solubility Formulation Dye Chemistry

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate (CAS 14846-08-3, EC 238-906-5) is the monosodium salt of 4-amino-4'-nitrodiphenylamine-2'-sulfonic acid, a nitro-diphenylamine sulfonic acid derivative classified under aromatic sulfonates. With a molecular formula C12H10N3NaO5S and molecular weight 331.28 g/mol, it serves as a diazo component in azo dye synthesis, most notably as the key intermediate for C.I.

Molecular Formula C12H10N3NaO5S
Molecular Weight 331.28 g/mol
CAS No. 14846-08-3
Cat. No. B077136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate
CAS14846-08-3
Molecular FormulaC12H10N3NaO5S
Molecular Weight331.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C12H11N3O5S.Na/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20;/h1-7,14H,13H2,(H,18,19,20);/q;+1/p-1
InChIKeyXSXRGWHJJRBOGQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate (CAS 14846-08-3): Procure the Key Diazo Intermediate for Acid Yellow 65


Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate (CAS 14846-08-3, EC 238-906-5) is the monosodium salt of 4-amino-4'-nitrodiphenylamine-2'-sulfonic acid, a nitro-diphenylamine sulfonic acid derivative classified under aromatic sulfonates [1]. With a molecular formula C12H10N3NaO5S and molecular weight 331.28 g/mol, it serves as a diazo component in azo dye synthesis, most notably as the key intermediate for C.I. Acid Yellow 65 (C.I. 14170) [2]. Commercial supply is available at 99% purity, and the compound is currently under 'Cease Manufacture' status in the EU REACH registration, making verified sourcing critical [1].

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate: Why the Free Acid or Positional Isomers Cannot Be Interchanged


Substituting sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate with its free acid form or the 4'-sulfonic positional isomer introduces critical formulation and reactivity risks. The sodium salt exhibits a water solubility of 1000 g/L at 25°C, which is approximately 128-fold higher than the free acid (7.8 g/L at 20°C) . This drastic difference alters the achievable dyebath concentration and the kinetics of diazotization. Furthermore, US Patent 4,599,450 explicitly treats 2'-sulfonic and 4'-sulfonic isomers as chemically distinct starting materials for acid nitro dyestuffs, indicating that the position of the sulfonate group relative to the diphenylamine nitrogen influences the oxidative coupling pathway and the final dye hue [1]. Direct substitution without reformulation or re-validation therefore jeopardizes dye yield, shade reproducibility, and process robustness.

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate Head-to-Head Quantitative Differentiation Data


Aqueous Solubility: 128-Fold Increase Over the Free Acid Enables High-Concentration Dye Formulations

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate demonstrates a measured water solubility of 1000 g/L at 25°C, compared to only 7.8 g/L at 20°C for the corresponding free acid 2-(4-aminoanilino)-5-nitrobenzenesulphonic acid (CAS 91-29-2) . This represents an approximately 128-fold solubility advantage.

Solubility Formulation Dye Chemistry

Hydrophilicity: LogP Difference of -0.345 Units Confers Enhanced Aqueous-Phase Partitioning

The sodium salt exhibits a LogP of -2.725 at 25°C, while the free acid (CAS 91-29-2) has a LogP of -2.38 . The ΔLogP of -0.345 indicates significantly greater preference for the aqueous phase in biphasic systems.

LogP Partitioning Extraction

Positional Isomerism: 2'-Sulfonic Acid Substitution Dictates Reactivity Distinct from the 4'-Isomer

US Patent 4,599,450 explicitly lists 4-amino-4'-nitrodiphenylamine-2'-sulfonic acid (the parent acid of the target compound) and 4-amino-2'-nitrodiphenylamine-4'-sulfonic acid as separate, non-interchangeable starting compounds for acid nitro dyestuff preparation [1]. The 2'-sulfonic group places the sulfonate substituent ortho to the diphenylamine nitrogen, while the 4'-isomer (CAS 74900-77-9 as sodium salt) places it para, altering the electronic environment of the amino group that participates in diazotization [2].

Regioisomerism Reactivity Dye Synthesis

Proven Industrial Utility: Documented Diazo Component for C.I. Acid Yellow 65 at 230% Yield

A batch production protocol for C.I. Acid Yellow 65 (C.I. 14170) explicitly uses 156 kg of sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate (CAS 14846-08-3) as the diazo component, converted via sodium nitrite and HCl diazotization followed by coupling with o-cresol. The final yield of 262 kg dye at 72% strength corresponds to 365 kg standard strength, equivalent to a 230% yield on the diazo intermediate [1]. This process specificity is not reported for the positional isomer.

Acid Yellow 65 Azo Dye Diazo Component

Commercial Purity Advantage: 99% Specification Versus 95% for Free Acid Analogs

The target compound is commercially supplied at 99% purity , compared to the free acid 2-(4-aminoanilino)-5-nitrobenzenesulphonic acid (CAS 91-29-2), which is typically offered at ≥95% purity . This 4-percentage-point purity gap reduces the burden of impurities in downstream dye synthesis and analytical applications.

Purity Quality Control HPLC

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate: Evidence-Backed Application Scenarios for Procurement and Use


Synthesis of C.I. Acid Yellow 65 (C.I. 14170) as the Defined Diazo Component

The validated industrial process for C.I. Acid Yellow 65 requires sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate as the diazo component, coupled with o-cresol followed by esterification with benzenesulfonyl chloride. The documented batch protocol achieves 230% yield on the intermediate [1]. Any attempt to substitute the free acid or the 4'-isomer necessitates complete process re-development, as the solubility profile (1000 g/L for the sodium salt vs. 7.8 g/L for the free acid) and the regiochemistry of diazotization are fundamentally different .

Precursor for Acid Nitro Leather Dyestuffs via Oxidative Coupling

US Patents 4,599,450 and 4,591,359 demonstrate that 4-amino-4'-nitrodiphenylamine-2'-sulfonic acid (the parent acid of the target compound) serves as a substrate for oxidative conversion to acid nitro dyestuffs using manganese(VI)/(VII) or hypochlorite oxidizing agents. These dyestuffs are specifically designed to dye fresh full-grained chrome leather in deep shades, addressing a critical limitation of earlier formulations that produced only pale dyeings on this industrially important leather type [2].

HPLC Analytical Standard or Method Development Reference

A reverse-phase HPLC method has been published for sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, suitable for both analytical and preparative separation [3]. The compound's LogP of -2.725 and strong UV chromophore (from the nitro-diphenylamine scaffold) make it an ideal system suitability standard for methods targeting polar aromatic sulfonates. Quality control laboratories procuring this compound at 99% purity can use it directly for method validation without additional purification .

Concentrated Aqueous Dye Formulation Development

With a water solubility of 1000 g/L at 25°C, the sodium salt form permits the preparation of highly concentrated stock solutions that are unattainable with the free acid (7.8 g/L) . This physical property is critical for industrial dyeing processes where high dyebath loading is required, and for liquid dye formulations where water is the primary solvent. The LogP of -2.725 further ensures minimal partitioning into organic phases during solvent-assisted dyeing procedures .

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